Cas no 941926-58-5 (N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)

N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide structure
941926-58-5 structure
Product name:N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
CAS No:941926-58-5
MF:C23H23N3O4S
Molecular Weight:437.511424303055
CID:6303006
PubChem ID:16947594

N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
    • N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
    • F2431-0584
    • N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
    • 941926-58-5
    • N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
    • AKOS024647778
    • インチ: 1S/C23H23N3O4S/c1-13-4-6-14(7-5-13)21(27)26-23-25-20-16(9-11-19(20)31-23)22(28)24-17-10-8-15(29-2)12-18(17)30-3/h4-8,10,12,16H,9,11H2,1-3H3,(H,24,28)(H,25,26,27)
    • InChIKey: ONXVMFUOBADISP-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(C)=CC=2)=O)=NC2=C1CCC2C(NC1C=CC(=CC=1OC)OC)=O

計算された属性

  • 精确分子量: 437.14092740g/mol
  • 同位素质量: 437.14092740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 642
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 118Ų

N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2431-0584-2mg
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2431-0584-5mg
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2431-0584-2μmol
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2431-0584-5μmol
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2431-0584-20μmol
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2431-0584-20mg
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2431-0584-1mg
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2431-0584-10μmol
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2431-0584-3mg
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2431-0584-15mg
N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
941926-58-5 90%+
15mg
$89.0 2023-05-16

N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide 関連文献

N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamideに関する追加情報

Professional Introduction to N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 941926-58-5)

N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide, identified by its CAS number 941926-58-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule exhibits a complex structural framework that integrates several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The structural design of this compound incorporates a cyclopentadithiazole core, which is a well-documented scaffold in medicinal chemistry due to its versatility and biological activity.

The cyclopentadithiazole moiety is particularly noteworthy for its potential to interact with biological targets in multiple ways. This heterocyclic system has been extensively studied for its role in modulating various biological pathways, including those relevant to inflammation, pain perception, and neurodegenerative diseases. The presence of amide and benzamide functional groups in the structure further enhances its pharmacological profile by providing opportunities for hydrogen bonding interactions with biological receptors. These interactions are critical for the binding affinity and specificity of drug candidates.

In recent years, there has been a growing interest in exploring the therapeutic potential of cyclopentadithiazole derivatives. Studies have demonstrated that these compounds can exhibit significant anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the dimethoxyphenyl group in the molecule may contribute to its bioavailability and metabolic stability, which are essential factors for a successful drug candidate. The 4-methylbenzamido moiety adds another layer of complexity to the compound's pharmacological interactions, potentially enhancing its binding affinity to specific protein targets.

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyclopentadithiazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies. The use of modern techniques such as flow chemistry and microwave-assisted synthesis has further streamlined the synthetic process, reducing reaction times and improving overall efficiency.

The pharmacological evaluation of this compound has revealed promising results in both in vitro and in vivo models. Initial studies have shown that it exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. These pathways include the nuclear factor kappa B (NF-κB) pathway, which is crucial for the expression of pro-inflammatory cytokines. Additionally, the compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide could be a valuable therapeutic agent for treating these conditions.

The molecular mechanism by which this compound exerts its biological effects is an area of active research. Preliminary studies suggest that it may interact with both intracellular and extracellular targets to modulate inflammatory responses. For instance, it may inhibit the activity of enzymes such as COX-2 and LOX-5 by competing with endogenous substrates. This competitive inhibition can lead to reduced levels of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, the compound may also interact with receptor proteins on cell surfaces to modulate signaling pathways involved in inflammation.

The potential therapeutic applications of N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide extend beyond anti-inflammatory therapy. Its structural features make it a versatile scaffold that can be modified to target other diseases such as cancer and autoimmune disorders. In oncology research, for example, derivatives of this compound have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, its ability to modulate immune responses makes it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis.

The development of novel drug candidates requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. Preclinical studies involving N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide have focused on evaluating its pharmacokinetic properties, toxicity profile, and potential side effects. These studies have provided valuable insights into how the compound behaves within living systems and have helped identify any potential risks associated with its use. The results from these studies are crucial for determining whether the compound is suitable for further development into a therapeutic agent.

The future direction of research on N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide strong>(CAS No. 941926-58-5) will likely involve structure-activity relationship (SAR) studies to optimize its pharmacological properties further。 By modifying specific functional groups within the molecule, researchers can fine-tune its biological activity, enhancing both potency and selectivity。 Additionally, computational modeling techniques will play an increasingly important role in predicting how the compound interacts with biological targets, thereby accelerating the drug discovery process。

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